molecular formula C20H16O2 B14745182 9-(2-Methylphenyl)xanthen-9-ol CAS No. 6315-73-7

9-(2-Methylphenyl)xanthen-9-ol

Cat. No.: B14745182
CAS No.: 6315-73-7
M. Wt: 288.3 g/mol
InChI Key: JTSUESUZBMCBJN-UHFFFAOYSA-N
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Description

9-(2-Methylphenyl)xanthen-9-ol: is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a hydroxyl group at the 9th position and a 2-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylphenyl)xanthen-9-ol typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . The reaction conditions often include heating the reactants in the presence of a dehydrating agent such as acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions: 9-(2-Methylphenyl)xanthen-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-(2-Methylphenyl)xanthen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position allows for hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 9-(4-Methylphenyl)xanthen-9-ol
  • 9-(3-Methoxyphenyl)xanthen-9-ol
  • 9-(4-Methoxyphenyl)xanthen-9-ol

Comparison: While these compounds share a similar xanthene core, the position and nature of the substituents can significantly affect their chemical and biological properties. For example, the presence of a methoxy group can enhance the compound’s ability to form hydrogen bonds, leading to different packing arrangements in crystal structures . The 2-methylphenyl substituent in 9-(2-Methylphenyl)xanthen-9-ol provides unique steric and electronic effects, making it distinct from its analogs .

Properties

CAS No.

6315-73-7

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

9-(2-methylphenyl)xanthen-9-ol

InChI

InChI=1S/C20H16O2/c1-14-8-2-3-9-15(14)20(21)16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-13,21H,1H3

InChI Key

JTSUESUZBMCBJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Origin of Product

United States

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